molecular formula C8H10N6O B14502019 2-Amino-8-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbonitrile CAS No. 63954-42-7

2-Amino-8-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbonitrile

Cat. No.: B14502019
CAS No.: 63954-42-7
M. Wt: 206.21 g/mol
InChI Key: JBFQLTJYSKJLIY-UHFFFAOYSA-N
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Description

2-Amino-8-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbonitrile is a heterocyclic compound that belongs to the pteridine family This compound is characterized by its unique structure, which includes an amino group, a methyl group, an oxo group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbonitrile typically involves multi-component reactions. One common method is the reaction of aromatic aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. This method is known for its efficiency and high yield . Another approach involves the use of sodium carbonate as a catalyst in ethanol, which facilitates the formation of the desired compound through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Scientific Research Applications

2-Amino-8-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbonitrile has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-8-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes critical for the survival of pathogens and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-8-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridine-6-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

63954-42-7

Molecular Formula

C8H10N6O

Molecular Weight

206.21 g/mol

IUPAC Name

2-amino-8-methyl-4-oxo-3,5,6,7-tetrahydropteridine-6-carbonitrile

InChI

InChI=1S/C8H10N6O/c1-14-3-4(2-9)11-5-6(14)12-8(10)13-7(5)15/h4,11H,3H2,1H3,(H3,10,12,13,15)

InChI Key

JBFQLTJYSKJLIY-UHFFFAOYSA-N

Canonical SMILES

CN1CC(NC2=C1N=C(NC2=O)N)C#N

Origin of Product

United States

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